Flometoquin

Description

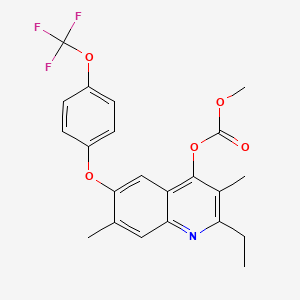

Structure

3D Structure

Properties

IUPAC Name |

[2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl] methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO5/c1-5-17-13(3)20(30-21(27)28-4)16-11-19(12(2)10-18(16)26-17)29-14-6-8-15(9-7-14)31-22(23,24)25/h6-11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPFURNXXAKYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C2C=C(C(=CC2=N1)C)OC3=CC=C(C=C3)OC(F)(F)F)OC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024253 | |

| Record name | Flometoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875775-74-9 | |

| Record name | Flometoquin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875775749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flometoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)-4-quinolyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLOMETOQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MJV05R9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flometoquin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flometoquin, chemically known as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, is a novel insecticide with a unique phenoxy-quinoline structure.[1][2][3] Discovered in 2004 through a collaborative effort between Nippon Kayaku and Meiji Seika Kaisha, Ltd. (now Mitsui Chemicals Crop & Life Solutions, Inc.), it exhibits potent and rapid insecticidal activity against various thrips species, acting through both contact and ingestion.[1][2][3] Flometoquin is recognized for its safety toward non-target arthropods, making it a valuable component in Integrated Pest Management (IPM) programs.[1][2][3] This technical guide provides an in-depth overview of the discovery process, synthetic pathways, and the unique mode of action of Flometoquin as a mitochondrial complex III inhibitor.

Discovery Pathway: A Journey of Structural Optimization

The discovery of Flometoquin was the result of a systematic structure-activity relationship (SAR) study, beginning with a lead compound and progressively optimizing its chemical structure to enhance insecticidal efficacy.[1]

Lead Compound Identification and Optimization

The initial lead compound, cpd1, displayed modest insecticidal activity.[1] The research focused on modifying substituents at various positions of the quinoline (B57606) ring and the 6-phenoxy ring to improve potency. This iterative process of synthesis and biological screening led to the identification of a second, more active lead compound group (cpd2), which showed high efficacy against key pests like Frankliniella occidentalis, Bemisia tabaci, and Thrips palmi.[1] Further optimization of this second lead group, particularly focusing on substituents at positions 5, 6, and 7 of the quinoline ring and the 6-phenoxy group, ultimately culminated in the discovery of Flometoquin (cpd3).[1]

Synthesis Pathways

Two primary synthetic routes for Flometoquin have been described: the initial pathway used during the discovery phase and a more efficient, seven-step synthesis.

Synthesis at the Discovery Stage

The synthesis route employed during the discovery of Flometoquin and its derivatives involves the cyclization of an aniline (B41778) derivative.[1]

Experimental Protocol:

A solution of 3.4 g of 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline, 3.5 g of ethyl 2-methyl-3-oxopentanoate, and 2.1 g of p-toluenesulfonic acid dissolved in 100 mL of xylene was heated under reflux for 10 hours.[1]

Efficient Seven-Step Synthesis

A more streamlined, seven-step synthesis of Flometoquin has been developed, starting from p-toluoyl chloride.[4]

Synthesis Steps:

-

Chlorination: Regioselective chlorination of p-toluoyl chloride in the meta-position.[4]

-

Esterification: Conversion of the acid chloride to an isopropyl ester (compound 220).[4]

-

Nitration: Nitration at the less sterically hindered ortho-position to yield a tetrasubstituted benzene (B151609) derivative (221).[4]

-

SNAr Coupling: An SNAr reaction with 4-(trifluoromethoxy)phenol (B149201) (222) to produce compound 223 in nearly quantitative yield.[4]

-

Reduction: Catalytic reduction of the nitro group to form the anthranilic ester 224.[4]

-

Ring Closure: Ring closure with diethyl ketone to yield the quinolinone 225.[4]

-

Aromatization and Acylation: Aromatization of the pyridine (B92270) ring by O-acylation with methyl chloroformate to deliver the final product, Flometoquin.[4]

Mode of Action: Inhibition of Mitochondrial Complex III

Flometoquin itself is a proinsecticide and is not biologically active in its original form.[5][6][7] It is metabolically O-deacylated to its active form, FloMet (2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinoline-4(1H)-one).[5][7]

FloMet acts as a potent inhibitor of the mitochondrial respiratory chain, specifically targeting ubiquinol-cytochrome c oxidoreductase, also known as complex III.[5][6] Further investigation has revealed that FloMet binds to the Qi site of complex III.[5][6][8] This inhibition disrupts the electron transport chain, which is crucial for ATP synthesis, leading to a rapid knockdown effect in target insects.[9] Flometoquin is the first insecticide identified to inhibit the Qi site of mitochondrial complex III and is classified under Group 34 by the Insecticide Resistance Action Committee (IRAC).[5][10]

Biological Activity Data

The insecticidal activity of Flometoquin has been evaluated against several key pest species. The following tables summarize the quantitative data on its efficacy.

Table 1: Insecticidal Activities of Flometoquin Derivatives

| Compound | R2 | R3 | R5 | R6 | 4'-Substituent | P. xylostella LC50 (ppm) | S. litura LC50 (ppm) | F. occidentalis LC50 (ppm) |

| cpd1 (Lead) | Me | Me | Cl | H | 4'-Cl | 100 | >100 | >200 |

| cpd8 | Et | Me | Cl | H | 4'-Cl | 5-20 | >100 | 50-200 |

| cpd10 | Me | OMe | Cl | H | 4'-Cl | 10-20 | >100 | >200 |

| cpd14 | Me | Me | Me | H | 4'-Cl | 20-100 | >100 | >200 |

| cpd15 | Me | Me | Cl | H | 2'-Cl | 100 | >100 | >200 |

| cpd16 | Me | Me | Cl | H | 3'-Cl | 20-100 | >100 | >200 |

| cpd17 | Me | Me | Cl | H | 4'-CN | 100 | 20-100 | >200 |

| cpd19 | Me | Me | Cl | H | 4'-F | 100 | >100 | >200 |

| cpd20 | Me | Me | Cl | H | 4'-CF3 | 20-100 | 20-100 | <50 |

| cpd22 | Me | Me | Cl | H | 4'-OCF3 | <20 | 100 | <50 |

| cpd24 | Me | Me | Me | H | 4'-OCF3 | 20-100 | 20-100 | 100-200 |

| cpd25 | Me | Me | H | Me | 4'-OCF3 | 2.5-5 | 20-100 | 100-200 |

| cpd26 | Me | Me | Me | Me | 4'-OCF3 | 5-20 | 20-100 | 100 |

| cpd27 | Me | Me | Cl | Cl | 4'-OCF3 | >100 | >100 | 20-100 |

| Data sourced from Kobayashi et al., 2023.[11] |

Table 2: Biological Activity of Flometoquin Against Various Pests

| Test Species | LC50 (ppm) |

| Plutella xylostella (3rd instar larvae) | Highly Effective |

| Bemisia tabaci (1st instar nymphs and adults) | Highly Effective |

| Frankliniella occidentalis (1st instar nymphs and adults) | Highly Effective |

| Thrips palmi (all developmental stages) | Highly Effective |

| Thrips tabaci (1st instar nymphs and adults) | Highly Effective |

| Data interpretation from Kobayashi et al., 2023.[1][12] |

Table 3: Inhibitory Effect of FloMet on Mitochondrial Complex III

| Mitochondria Source | IC50 (nM) |

| Western flower thrips | 2.9 |

| Diamondback moth | 18 |

| Housefly | 5.0 |

| Data sourced from Kobayashi et al., 2023.[5] |

Conclusion

Flometoquin represents a significant advancement in insecticide development, offering a novel mode of action and a favorable safety profile for integrated pest management. Its discovery through meticulous SAR studies and the elucidation of its unique mechanism as a Qi site inhibitor in mitochondrial complex III provide a solid foundation for the development of future crop protection agents. The well-defined synthesis pathways offer robust methods for its production. This comprehensive overview serves as a valuable resource for researchers and professionals in the fields of agrochemistry and drug development.

References

- 1. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. Discovery of flometoquin, a novel quinoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the synthesis of the insecticide Flometoquin?_Chemicalbook [chemicalbook.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flometoquin|Novel Quinoline Insecticide|RUO [benchchem.com]

- 10. irac-online.org [irac-online.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Flometoquin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flometoquin is a novel phenoxy-quinoline insecticide demonstrating potent and rapid activity against a range of economically important agricultural pests. It functions as a pro-insecticide, undergoing metabolic activation to its active form, FloMet. This active metabolite is a powerful inhibitor of the mitochondrial electron transport chain, specifically targeting complex III at the Qi site. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and relevant experimental methodologies for Flometoquin, intended to support further research and development in the field of crop protection.

Chemical Structure and Identification

Flometoquin is chemically identified as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate.[1] Its structure is characterized by a central quinoline (B57606) core substituted with ethyl and methyl groups, a phenoxy ring containing a trifluoromethoxy group, and a methyl carbonate moiety.

| Identifier | Value |

| IUPAC Name | 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate[1] |

| CAS Number | 875775-74-9[1] |

| Molecular Formula | C₂₂H₂₀F₃NO₅[1] |

| SMILES | CCC1=C(C)C(=C2C=C(OC3=CC=C(OC(F)(F)F)C=C3)C(C)=CC2=N1)OC(=O)OC |

Physicochemical Properties

A summary of the known physicochemical properties of Flometoquin is presented below. It is important to note that some of these values are predicted and should be confirmed with experimental data where critical.

| Property | Value | Source |

| Molecular Weight | 435.39 g/mol | [2] |

| Melting Point | 115-118 °C | [2] |

| Boiling Point | ~490.0 ± 45.0 °C (Predicted) | [2] |

| logP (Octanol-Water Partition Coefficient) | 5.41 - 6.25 (Calculated) | [2] |

| Water Solubility | Limited aqueous solubility (Specific value not reported) | [2] |

| Organic Solvent Solubility | Readily soluble in chloroform, dimethyl sulfoxide, acetone, and ethanol.[2] | |

| pKa (Predicted) | ~5.16 ± 0.50 | [2] |

Mode of Action: Mitochondrial Complex III Inhibition

Flometoquin itself is a pro-insecticide and does not exhibit significant biological activity.[3] Upon entering the target pest, it undergoes metabolic O-deacylation to form its active metabolite, 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4(1H)-one, referred to as FloMet.[3]

FloMet is a potent inhibitor of the mitochondrial electron transport chain. Specifically, it binds to the Qi site of ubiquinol-cytochrome c oxidoreductase (Complex III), disrupting the transfer of electrons.[3] This inhibition blocks the production of ATP, leading to rapid knockdown and mortality of the target insect.[3]

Synthesis and Discovery Workflow

The discovery of Flometoquin involved a systematic structure-activity relationship (SAR) study starting from a lead compound. The synthesis generally involves the cyclization of a substituted aniline (B41778) with a β-ketoester to form the quinoline core, followed by further modifications.

Experimental Protocols

Insecticidal Activity Bioassay (Leaf-Dip Method)

This protocol is based on the methods described for determining the LC₅₀ values of Flometoquin against various insect pests. The specific details for each pest are outlined in the supplementary materials of the cited publication.

Objective: To determine the concentration of Flometoquin required to cause 50% mortality (LC₅₀) in a target insect population.

Materials:

-

Flometoquin formulated as a 100 g/kg suspension concentrate (SC).

-

Host plant leaves (e.g., cabbage for Plutella xylostella).

-

Target insect pests at a specific life stage (e.g., third-instar larvae).

-

Petri dishes or other suitable containers.

-

Distilled water with a non-ionic surfactant.

-

Micropipettes and sterile containers for serial dilutions.

Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of the Flometoquin SC formulation in distilled water containing a surfactant.

-

Perform serial dilutions to obtain a range of at least five concentrations.

-

A control solution containing only distilled water and surfactant should also be prepared.

-

-

Leaf Treatment:

-

Excise host plant leaves and dip them into the respective test solutions for a standardized period (e.g., 30 seconds).

-

Allow the leaves to air-dry completely in a fume hood.

-

-

Insect Exposure:

-

Place one treated leaf into each Petri dish.

-

Introduce a set number of insects (e.g., 10-20 larvae) into each dish.

-

Seal the dishes with a ventilated lid.

-

-

Incubation:

-

Maintain the Petri dishes under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

-

Mortality Assessment:

-

Assess insect mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment.

-

Insects are considered dead if they do not move when prodded with a fine brush.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula.

-

Perform probit analysis on the concentration-mortality data to calculate the LC₅₀ value and its 95% confidence intervals.

-

Mitochondrial Complex III Inhibition Assay

This protocol is adapted from the study that identified the mode of action of FloMet.

Objective: To determine the inhibitory effect of FloMet on the succinate-cytochrome c oxidoreductase activity of mitochondrial complex III.

Materials:

-

Isolated mitochondria from the target insect species (e.g., housefly thorax).

-

FloMet (the active metabolite of Flometoquin).

-

Assay buffer (e.g., 30 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Substrates: Sodium succinate.

-

Electron acceptor: Cytochrome c.

-

Inhibitors for other complexes (e.g., rotenone (B1679576) for Complex I, KCN for Complex IV).

-

Spectrophotometer capable of measuring absorbance changes at 550 nm.

Methodology:

-

Mitochondria Isolation:

-

Isolate mitochondria from the target insect tissue using differential centrifugation.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Assay Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and inhibitors for other respiratory complexes.

-

Add a specific amount of the mitochondrial suspension to the reaction mixture.

-

-

Inhibitor Incubation:

-

Add varying concentrations of FloMet to the cuvettes and incubate for a short period (e.g., 4 minutes at 30°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding sodium succinate.

-

Immediately measure the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, over a set period.

-

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction for each FloMet concentration.

-

Plot the inhibition percentage against the logarithm of the FloMet concentration.

-

Determine the IC₅₀ value (the concentration of FloMet that causes 50% inhibition of Complex III activity) from the resulting dose-response curve.

-

Quantitative Efficacy Data

The following tables summarize the reported efficacy of Flometoquin and its active metabolite, FloMet, against various insect pests and their mitochondria.

Table 1: Insecticidal Activity of Flometoquin (LC₅₀ Values)

| Target Pest | Life Stage | LC₅₀ (mg/L) |

| Plutella xylostella (Diamondback moth) | 3rd Instar Larvae | 0.84 |

| Bemisia tabaci (Whitefly) | 1st Instar Nymphs | 0.49 |

| Bemisia tabaci (Whitefly) | Adults | 0.59 |

| Thrips tabaci (Onion thrips) | 1st Instar Nymphs | 0.28 |

| Thrips tabaci (Onion thrips) | Adults | 0.38 |

| Frankliniella occidentalis (Western flower thrips) | 1st Instar Nymphs | 0.37 |

| Frankliniella occidentalis (Western flower thrips) | Adults | 0.44 |

| Thrips palmi (Melon thrips) | All Stages | 0.19 |

Data sourced from Kobayashi et al., 2023.

Table 2: Inhibitory Activity of FloMet on Mitochondrial Complex III (IC₅₀ Values)

| Insect Species | IC₅₀ (nM) |

| Musca domestica (Housefly) | 5.0 |

| Frankliniella occidentalis (Western flower thrips) | 2.9 |

| Plutella xylostella (Diamondback moth) | 18 |

Data sourced from Takeuchi et al., 2024.

Conclusion

Flometoquin represents a significant advancement in insecticide chemistry, offering a novel mode of action effective against a variety of destructive pests. Its characterization as a pro-insecticide that targets mitochondrial complex III provides a clear understanding of its biochemical mechanism. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the agrochemical and drug development industries, facilitating further investigation into its potential applications, resistance management strategies, and the development of next-generation insecticides.

References

Flometoquin: A Technical Guide on its Chemical Identity, Mechanism of Action, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

Flometoquin is a novel insecticide belonging to the phenoxy-quinoline class.[1] Its unique chemical structure is pivotal to its mode of action.

| Identifier | Value |

| IUPAC Name | [2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl] methyl carbonate[2][3][4][5] |

| CAS Number | 875775-74-9[2][3][4][5] |

| Molecular Formula | C₂₂H₂₀F₃NO₅[2][3] |

| Molecular Weight | 435.4 g/mol [2] |

Mechanism of Action: Mitochondrial Complex III Inhibition

Flometoquin is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 34 insecticide.[3][6] It functions as a potent inhibitor of the mitochondrial electron transport chain.

Flometoquin itself is not the active molecule. It is a pro-insecticide that undergoes in vivo deacylation to form its active metabolite, referred to as FloMet.[7][8] FloMet specifically targets and inhibits the ubiquinol-cytochrome c oxidoreductase, also known as mitochondrial complex III.[3][7][9] The binding occurs at the Qi site of the complex, disrupting the electron flow, which ultimately blocks ATP synthesis and leads to a rapid knockdown effect on target pests.[7][8][9]

Caption: Mechanism of action of Flometoquin from pro-insecticide to mitochondrial inhibition.

Quantitative Efficacy Data

The efficacy of Flometoquin and its active metabolite, FloMet, has been quantified against various insect species and mitochondrial preparations.

Table 1: Inhibitory Activity of FloMet on Mitochondrial Complex III [7]

| Organism | IC₅₀ (nM) |

| Western Flower Thrips (Frankliniella occidentalis) | 2.9 |

| Housefly (Musca domestica) | 5.0 |

| Diamondback Moth (Plutella xylostella) | 18 |

| IC₅₀ values represent the molar concentration needed to reduce the succinate-cytochrome c oxidoreductase activity by 50%. |

Table 2: Binding Affinity of FloMet to Mitochondrial Membranes [7][10]

| Parameter | Value |

| Organism | Green Bottle Fly (Lucilia sericata) |

| K_d (apparent) | 15 nM |

| B_max | 7.4 pmol/mg protein |

| *Data from saturation binding experiments with submitochondrial particles. |

Table 3: Insecticidal Activity of Flometoquin [1][3]

| Pest Species | Life Stage | LC₅₀ (mg/L) |

| Diamondback Moth (Plutella xylostella) | 3rd-instar larvae | 0.87 |

| Tobacco Whitefly (Bemisia tabaci) | 1st-instar nymphs | 0.44 |

| Tobacco Whitefly (Bemisia tabaci) | Adults | 0.78 - 11.79 |

| Onion Thrips (Thrips tabaci) | 1st-instar nymphs | 0.54 |

| Onion Thrips (Thrips tabaci) | Adults | 0.70 |

| Western Flower Thrips (F. occidentalis) | 1st-instar nymphs | 0.38 |

| Western Flower Thrips (F. occidentalis) | Adults | 0.36 |

| Melon Thrips (Thrips palmi) | All stages | Highly effective |

| *LC₅₀ values may vary based on differences in test populations and methodologies.[3] |

Detailed Experimental Protocols

Preparation of Insect Mitochondria[7]

This protocol outlines the isolation of mitochondria from insect tissues for biochemical assays.

-

Homogenization: Frozen insect material (e.g., thoraxes) is homogenized in a chilled glass homogenizer. The homogenization buffer contains 250 mM sucrose, 5.0 mM EDTA, and 10 mM Tris-HCl (pH 7.5).

-

Filtration: The resulting homogenate is filtered through four layers of medical gauze, aided by a vacuum line, to remove large debris.

-

Centrifugation: The filtrate undergoes a series of differential centrifugations to pellet the mitochondria.

-

Resuspension: The final mitochondrial pellet is resuspended in an appropriate buffer for subsequent experiments.

-

Protein Quantification: The protein concentration of the mitochondrial suspension is determined using a standard method, such as the Bradford assay.

Measurement of Succinate-Cytochrome c Oxidoreductase (Complex II-III) Activity[7][10]

This assay measures the inhibitory effect of FloMet on a segment of the electron transport chain.

-

Reaction Mixture: A cuvette is prepared with a buffer containing 150 mM KCl, 2.5 mM MgCl₂, a complex I inhibitor (e.g., 1.0 µM rotenone), 2.0 mM KCN (to inhibit complex IV), and 50 µM cytochrome c.

-

Mitochondria and Inhibitor Incubation: The isolated insect mitochondria are added to the cuvette. For inhibition studies, mitochondria are pre-incubated with varying concentrations of FloMet for 4 minutes at 30°C.

-

Initiation of Reaction: The reaction is initiated by adding sodium succinate (B1194679) (final concentration of 10 mM) as the electron donor for complex II.

-

Spectrophotometric Monitoring: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.

-

Data Analysis: The rate of cytochrome c reduction is calculated for each FloMet concentration to determine the IC₅₀ value.

Caption: Workflow for the succinate-cytochrome c oxidoreductase inhibition assay.

MS-Based Ligand Binding Assay[7]

This method quantifies the binding of FloMet to its target using a non-labeled reporter ligand.

-

Plate Preparation: Test compounds (e.g., FloMet) and competitors (e.g., antimycin A, azoxystrobin) are dispensed into a 96-well plate in minimal DMSO volume.

-

Incubation: Submitochondrial particles are added to the wells and incubated with the compounds to allow binding to reach equilibrium.

-

Separation: The mixture is transferred to a filter plate, and unbound ligands are removed by vacuum filtration.

-

Elution: Bound ligands are eluted from the filter plate.

-

Quantification: The amount of bound reporter ligand is quantified using mass spectrometry (MS).

-

Data Analysis: For saturation experiments, data are fitted to a one-site specific binding equation to calculate K_d and B_max values. For competition experiments, K_i values are calculated from the concentration that inhibits 50% of specific reporter ligand binding.

Insecticidal Activity (LC₅₀) Bioassay[1]

This protocol determines the lethal concentration of Flometoquin.

-

Formulation: Flometoquin is formulated as a suspension concentrate and diluted with water to create a series of test concentrations.

-

Application: The chosen application method (e.g., leaf dipping, spraying) is used to expose the target insect pests to the test solutions.

-

Incubation: Treated insects are maintained under controlled laboratory conditions for a specified period.

-

Mortality Assessment: The number of surviving and dead insects (including knockdown survivors) is counted in both the treatment and control groups.

-

Data Analysis: Mortality data is corrected for control mortality (e.g., using Abbott's formula). A probit analysis is then performed on the dose-response data to calculate the LC₅₀ value.

References

- 1. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Flometoquin | 875775-74-9 [smolecule.com]

- 3. Flometoquin|Novel Quinoline Insecticide|RUO [benchchem.com]

- 4. Flometoquin | CAS 875775-74-9 | LGC Standards [lgcstandards.com]

- 5. Flometoquin | C22H20F3NO5 | CID 67119441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. irac-online.org [irac-online.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Flometoquin Insecticide: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Flometoquin, a novel quinoline-based insecticide. It details the biochemical processes, molecular targets, and physiological impacts of this compound on target insect species.

Executive Summary

Flometoquin is a recently developed insecticide demonstrating potent and rapid efficacy against a range of economically significant agricultural pests.[1][2][3] Classified by the Insecticide Resistance Action Committee (IRAC) as a Group 34 insecticide, its mode of action is centered on the disruption of cellular respiration.[1][4] Flometoquin itself is a pro-insecticide, requiring metabolic activation within the target insect to exert its toxic effects.[5][6] The active metabolite, a deacylated form known as FloMet, is a highly specific and potent inhibitor of the mitochondrial electron transport chain (mETC).[1][5][7] Specifically, FloMet targets the Qi site of mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase), leading to a cessation of ATP synthesis and subsequent rapid knockdown and mortality of the insect.[2][5][8]

Core Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary mode of action of Flometoquin is not through direct interaction but via its metabolically activated form, FloMet.[5]

2.1 Metabolic Activation Flometoquin (FLO) is metabolically converted to its active deacylated metabolite, FloMet, within the insect's body.[1][5][6] While the specific enzymatic pathways responsible for this O-deacylation are yet to be fully elucidated, this bioactivation is a critical prerequisite for its insecticidal activity.[5] Flometoquin itself shows no significant inhibitory activity on mitochondrial enzymes.[5][7]

Caption: Metabolic activation of Flometoquin to its active form, FloMet.

2.2 Targeting of Mitochondrial Complex III The activated metabolite, FloMet, is a potent inhibitor of ubiquinol-cytochrome c oxidoreductase, more commonly known as mitochondrial complex III.[5][8] This enzyme complex is a crucial component of the electron transport chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c.

2.3 Specific Binding at the Qi Site Biochemical studies, including ligand binding assays and monitoring of cytochrome heme reduction kinetics, have precisely identified the binding location of FloMet within complex III.[5][8] FloMet specifically binds to the Qi site of the complex.[4][5][7] This binding event physically obstructs the electron transfer process, effectively halting the flow of electrons through the respiratory chain.

The consequence of this inhibition is the collapse of the mitochondrial membrane potential, which is essential for oxidative phosphorylation. This disruption directly blocks the production of ATP, the primary energy currency of the cell, leading to rapid cellular energy depletion, physiological paralysis (knockdown), and ultimately, the death of the insect.[1][5]

Caption: Inhibition of the mitochondrial electron transport chain by FloMet.

Quantitative Data: Inhibitory Potency

The inhibitory effect of the active metabolite, FloMet, on mitochondrial complex III has been quantified across several insect species. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity), highlight the compound's high potency against target pests and its relative selectivity over a key beneficial insect, the honeybee.

Table 1: IC₅₀ Values of FloMet Against Mitochondrial Complex III

| Species | Common Name | Order | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Frankliniella occidentalis | Western Flower Thrips | Thysanoptera | 2.9 | [5] |

| Musca domestica | Housefly | Diptera | 5.0 | [5] |

| Plutella xylostella | Diamondback Moth | Lepidoptera | 18 | [5] |

| Apis mellifera | Honeybee | Hymenoptera | 298 |[5] |

Data derived from succinate-cytochrome c oxidoreductase activity assays.

Table 2: Efficacy of Flometoquin Against Bemisia tabaci

| Parameter | Value (mg/L) | Population/Study | Reference |

|---|---|---|---|

| LC₅₀ | 11.79 | Study Population 1 | [9] |

| LC₅₀ | 0.79 | Study Population 2 |[9] |

LC₅₀ values represent the lethal concentration required to kill 50% of the adult test population. Discrepancies are attributed to variations in test populations.[9]

Experimental Protocols

The elucidation of Flometoquin's mechanism of action involved a series of specific biochemical assays. The generalized methodologies are outlined below.

4.1 Mitochondria Isolation from Insect Tissues

-

Tissue Collection: Target insects (e.g., houseflies, thrips, moths) are collected and frozen in liquid nitrogen. Thoraxes or whole bodies are used for preparation.[5]

-

Homogenization: The frozen tissue is homogenized in a chilled isolation buffer (e.g., containing sucrose, Tris-HCl, EDTA, and protease inhibitors) to break open the cells while preserving organelle integrity.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.

-

A low-speed spin (e.g., ~1,000 x g) pellets cell debris and nuclei.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., >10,000 x g) to pellet the mitochondria.

-

-

Washing and Resuspension: The mitochondrial pellet is washed with isolation buffer to remove contaminants and finally resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

4.2 Measurement of Mitochondrial Respiratory Chain Enzyme Activity

-

General Principle: Spectrophotometry is used to measure the activity of specific enzyme complexes by monitoring the change in absorbance of electron donors or acceptors. Assays are conducted at a controlled temperature (e.g., 30°C).[10]

-

Complex III (Succinate-Cytochrome c Oxidoreductase) Activity Assay:

-

Isolated mitochondria (e.g., 30 µg/mL) are added to a reaction buffer containing potassium phosphate, EDTA, and an inhibitor of complex I (e.g., rotenone) to ensure electrons enter through complex II.

-

The substrate, succinate, is added to initiate the reaction through complex II.

-

Oxidized cytochrome c is added as the electron acceptor for complex III.

-

The rate of cytochrome c reduction is measured by monitoring the increase in absorbance at 550 nm.

-

To determine IC₅₀ values, the assay is repeated with varying concentrations of the inhibitor (FloMet). The activity is measured and plotted against the inhibitor concentration.[5]

-

Caption: Generalized workflow for mitochondria isolation and enzyme activity analysis.

4.3 Ligand Binding and Cytochrome Reduction Kinetics

-

Ligand Binding Assays: These experiments are performed to confirm the direct interaction between FloMet and its target site. They typically involve incubating mitochondria with a radiolabeled ligand known to bind to the Qi or Qo sites of complex III and then competing this binding with increasing concentrations of FloMet.[5]

-

Reduction Kinetics: The reduction states of cytochrome hemes (b and c₁) are monitored spectrophotometrically after the addition of substrates. An inhibitor at the Qi site causes a characteristic "oxidant-induced reduction" of cytochrome b, confirming the specific site of action.[5]

Resistance and Selectivity

The development of resistance to insecticides is a major concern in pest management. While specific resistance mechanisms to Flometoquin have not yet been widely reported, potential mechanisms could involve:

-

Mutations in the cytochrome b gene, which encodes the Qi binding pocket in complex III.

-

Enhanced metabolic detoxification of Flometoquin or FloMet.

The significant difference in IC₅₀ values between target pests like thrips (2.9 nM) and the non-target honeybee (298 nM) suggests a favorable selectivity profile, which may be due to subtle differences in the structure of the complex III Qi site between these species.[5]

References

- 1. Flometoquin|Novel Quinoline Insecticide|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irac-online.org [irac-online.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Synergistic Effect of Lemongrass Essential Oil and Flometoquin, Flonicamid, and Sulfoxaflor on Bemisia tabaci (Genn.) (Hemiptera: Aleyrodidae): Insights into Toxicity, Biochemical Impact, and Molecular Docking | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Flometoquin: An In-depth Technical Guide to its Function as a Mitochondrial Complex III Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flometoquin is a novel insecticide that demonstrates potent activity against a range of agricultural pests. Its mode of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III (ubiquinol-cytochrome c oxidoreductase). This technical guide provides a comprehensive overview of the core mechanisms of flometoquin, focusing on its role as a mitochondrial Complex III inhibitor. It includes detailed experimental protocols, quantitative data on its inhibitory effects, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Mitochondrial respiration is a fundamental process for cellular energy production in the form of ATP. The electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane, plays a central role in this process. Complex III, also known as the cytochrome bc1 complex, is a critical component of the ETC, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. Inhibition of Complex III disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the generation of reactive oxygen species (ROS), ultimately resulting in cellular death.

Flometoquin has been identified as a pro-insecticide, meaning it is converted into its active form, a deacylated metabolite known as FloMet, within the target organism.[1] FloMet specifically targets and inhibits Complex III, making it an effective insecticide.[1][2] This guide delves into the technical details of this inhibitory mechanism.

Mechanism of Action of Flometoquin's Active Metabolite (FloMet)

FloMet acts as a potent inhibitor of mitochondrial Complex III by binding to the Qi site of the complex.[1][3] The Qi site is one of the two ubiquinone/ubiquinol binding sites of Complex III, located on the matrix side of the inner mitochondrial membrane.[1] Binding of FloMet to the Qi site blocks the transfer of electrons from the low-potential heme bL to ubiquinone, thereby interrupting the Q-cycle and halting electron flow through the ETC.[1]

Signaling Pathway of Mitochondrial Electron Transport and Inhibition by FloMet

The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by FloMet.

Caption: Mitochondrial Electron Transport Chain and FloMet Inhibition.

Quantitative Data

The inhibitory potency of FloMet against mitochondrial Complex III has been determined in various insect species. The following table summarizes the available quantitative data.

| Species | Parameter | Value (nM) | Reference |

| Housefly (Musca domestica) | IC50 | 5.0 | [1] |

| Diamondback moth (Plutella xylostella) | IC50 | 18 | [1] |

| Western flower thrips (Frankliniella occidentalis) | IC50 | 2.9 | [1] |

| Honeybee (Apis mellifera) | IC50 | >1000 | [1] |

IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of flometoquin and its active metabolite, FloMet, on mitochondrial Complex III.

Isolation of Mitochondria from Insect Thoracic Muscle

Objective: To obtain a purified and functional mitochondrial fraction from insect flight muscles for subsequent enzymatic assays.

Materials:

-

Insect thoraces (e.g., from houseflies or bees)

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge and rotor capable of reaching 12,000 x g

-

Bradford assay reagents for protein quantification

Procedure:

-

Dissect thoraces from chilled insects on a cold surface.

-

Homogenize the thoraces in ice-cold Isolation Buffer using a Potter-Elvehjem homogenizer with a loose-fitting pestle (5-7 strokes).

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of Isolation Buffer.

-

Determine the protein concentration of the mitochondrial suspension using the Bradford assay.

-

Store the isolated mitochondria on ice for immediate use or at -80°C for long-term storage.

Mitochondrial Complex III (Succinate-Cytochrome c Reductase) Activity Assay

Objective: To measure the activity of Complex III by monitoring the reduction of cytochrome c, with succinate as the electron donor.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM EDTA

-

Succinate solution (1 M)

-

Cytochrome c solution (10 mM, oxidized form)

-

Potassium cyanide (KCN) solution (100 mM, to inhibit Complex IV)

-

Antimycin A (a known Complex III inhibitor, for control)

-

FloMet solution (at various concentrations)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

In a cuvette, add Assay Buffer, KCN (final concentration 1 mM), and cytochrome c (final concentration 50 µM).

-

Add the isolated mitochondria (e.g., 20-50 µg of protein).

-

Add the inhibitor (FloMet or Antimycin A) at the desired concentration and incubate for 2-3 minutes. For the uninhibited control, add the corresponding solvent.

-

Initiate the reaction by adding succinate (final concentration 10 mM).

-

Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes. The rate of cytochrome c reduction is proportional to the activity of Complex III.

-

Calculate the specific activity as nmol of cytochrome c reduced per minute per mg of mitochondrial protein using an extinction coefficient of 21.1 mM-1cm-1 for reduced minus oxidized cytochrome c.

NADH Oxidase Activity Assay

Objective: To measure the overall activity of the electron transport chain from Complex I to Complex IV by monitoring the oxidation of NADH.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)

-

NADH solution (10 mM)

-

FloMet solution (at various concentrations)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

In a cuvette, add Assay Buffer and isolated mitochondria (e.g., 50-100 µg of protein).

-

Add FloMet at the desired concentration and incubate for 2-3 minutes. For the uninhibited control, add the corresponding solvent.

-

Initiate the reaction by adding NADH (final concentration 0.2 mM).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation reflects the overall activity of the ETC.

-

Calculate the specific activity as nmol of NADH oxidized per minute per mg of mitochondrial protein using an extinction coefficient of 6.22 mM-1cm-1 for NADH.

Visualizations

Experimental Workflow for Assessing Complex III Inhibition

The following diagram outlines the general workflow for studying the inhibitory effect of FloMet on mitochondrial Complex III.

Caption: Workflow for Complex III Inhibition Assay.

Logical Relationship of Flometoquin Action

This diagram illustrates the logical progression from the pro-insecticide to the ultimate cellular effects.

Caption: Logical Flow of Flometoquin's Insecticidal Action.

Conclusion

Flometoquin, through its active metabolite FloMet, is a potent and specific inhibitor of mitochondrial Complex III at the Qi site. This inhibition disrupts the vital process of cellular respiration, leading to energy depletion and oxidative stress, which are the ultimate causes of its insecticidal activity. The high selectivity of FloMet for certain insect species over beneficial insects like honeybees suggests a promising profile for its use in integrated pest management programs. Further research into the precise molecular interactions at the Qi binding site and the downstream consequences of Complex III inhibition will continue to enhance our understanding of this important class of insecticides and may guide the development of new and improved pest control agents.

References

- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

Pro-Insecticide Activation of Flometoquin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flometoquin is a novel insecticide that exhibits potent activity against a range of agricultural pests. Its efficacy is rooted in its nature as a pro-insecticide, requiring metabolic activation within the target insect to exert its toxic effects. This technical guide provides an in-depth exploration of the activation of Flometoquin to its active metabolite, FloMet, a powerful inhibitor of mitochondrial complex III. This document details the biochemical pathways, presents quantitative data on enzyme kinetics, outlines relevant experimental protocols, and visualizes the key processes involved.

Introduction

Flometoquin represents a significant advancement in insecticide development, offering a unique mode of action that is crucial for managing resistance in pest populations.[1] Unlike conventional insecticides that are active upon application, Flometoquin's efficacy is dependent on its biotransformation into the active compound, FloMet. This activation primarily involves an O-deacylation reaction within the insect's metabolic systems.[2][3] FloMet then targets and inhibits the mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase) at the Qi site, disrupting cellular respiration and leading to rapid pest mortality.[3][4] Understanding the nuances of this activation process is paramount for optimizing Flometoquin's application, developing synergistic compounds, and anticipating potential resistance mechanisms.

The Activation Pathway: From Flometoquin to FloMet

The conversion of Flometoquin to its active form, FloMet, is a critical step for its insecticidal activity. This bioactivation is characterized as an O-deacylation, where the methyl carbonate group is cleaved from the quinoline (B57606) core of the Flometoquin molecule.[2][3]

While the exact enzymes responsible for this conversion in target pests have not been definitively elucidated, evidence from the broader field of insecticide metabolism points towards two primary enzyme families as likely candidates: Carboxylesterases (CarEs) and Cytochrome P450 monooxygenases (P450s) .

-

Carboxylesterases (CarEs): These enzymes are well-known for their role in the hydrolytic detoxification of insecticides containing ester bonds, such as organophosphates, carbamates, and pyrethroids.[5][6] The deacylation of Flometoquin is a hydrolytic process, making CarEs a strong candidate for its activation. Overexpression of CarEs is a common mechanism of insecticide resistance, which could potentially impact the efficacy of Flometoquin.[7][8]

-

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is a major player in the phase I metabolism of a vast array of xenobiotics, including insecticides.[9][10] While primarily known for oxidative reactions, P450s can also catalyze other reactions, and their involvement in the activation of pro-insecticides is documented.[11]

Further research is required to isolate and characterize the specific enzymes responsible for Flometoquin's activation in various insect species.

Quantitative Analysis of FloMet Activity

The insecticidal potency of the active metabolite, FloMet, has been quantified through in vitro assays measuring the inhibition of mitochondrial complex III. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of FloMet for its target site.

| Target Insect Species | Mitochondrial Source | IC50 of FloMet (nM) for Complex III Inhibition | Reference |

| Housefly (Musca domestica) | Thoraces | 5.0 | [3] |

| Diamondback Moth (Plutella xylostella) | Whole body | 18.0 | [3] |

| Western Flower Thrips (Frankliniella occidentalis) | Whole body | 2.9 | [3] |

| Honeybee (Apis mellifera) | Thoraces | >1000 | [3] |

Table 1: In vitro Inhibitory Activity of FloMet against Mitochondrial Complex III

The data clearly indicates the high potency of FloMet against the target pests, with significantly lower toxicity observed in the non-target honeybee, suggesting a favorable selectivity profile.

Experimental Protocols

Isolation of Insect Mitochondria

This protocol is adapted from methodologies used for studying mitochondrial respiration in insects.

Materials:

-

Insect tissue (e.g., thoraces of houseflies, whole bodies of smaller insects)

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge (refrigerated)

-

Bradford assay reagents for protein quantification

Procedure:

-

Homogenize insect tissue in ice-cold isolation buffer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with fresh isolation buffer.

-

Repeat the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension using the Bradford assay.

Mitochondrial Complex III (Ubiquinol-Cytochrome c Oxidoreductase) Activity Assay

This assay measures the rate of reduction of cytochrome c, which is dependent on the activity of complex III.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM EDTA

-

Substrates: Decylubiquinol (reduced coenzyme Q analog), Cytochrome c (oxidized)

-

Inhibitors: FloMet (test compound), Antimycin A (positive control)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

In a cuvette, combine the assay buffer, cytochrome c, and isolated mitochondria.

-

Initiate the reaction by adding decylubiquinol.

-

Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

-

To determine the inhibitory effect of FloMet, pre-incubate the mitochondria with varying concentrations of FloMet before adding the substrate.

-

Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Future Research Directions

While significant progress has been made in understanding the mode of action of Flometoquin, several key areas warrant further investigation:

-

Identification of Activating Enzymes: The definitive identification of the carboxylesterases and/or cytochrome P450s responsible for the deacylation of Flometoquin in various target pests is a critical next step. This can be achieved through:

-

In vitro metabolism studies using recombinant insect enzymes.

-

Proteomic analysis of insect tissues to identify enzymes that are upregulated in response to Flometoquin exposure.

-

RNA interference (RNAi) studies to silence candidate enzyme expression and assess the impact on Flometoquin activation and toxicity.

-

-

Resistance Mechanisms: A proactive approach to understanding potential resistance mechanisms is essential. This includes investigating whether mutations in the target site (mitochondrial complex III) or enhanced metabolism of Flometoquin or FloMet could lead to resistance.

-

Synergism: Exploring the potential for synergistic interactions with other insecticides or with inhibitors of metabolic enzymes could enhance the efficacy of Flometoquin and help manage resistance.

Conclusion

Flometoquin is a potent pro-insecticide whose efficacy is dependent on its metabolic activation to FloMet within the target insect. FloMet is a highly effective inhibitor of mitochondrial complex III, leading to a rapid disruption of cellular energy production and insect mortality. While the precise enzymatic machinery for this activation is yet to be fully elucidated, carboxylesterases and cytochrome P450s are the most likely candidates. The quantitative data on FloMet's inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of insecticide science. A deeper understanding of the activation process will be instrumental in ensuring the long-term sustainability and effectiveness of Flometoquin as a valuable tool in integrated pest management programs.

References

- 1. Discovery of flometoquin, a novel quinoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Analyses of House Fly Carboxylesterases Involved in Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated carboxylesterase activity contributes to the lambda-cyhalothrin insensitivity in quercetin fed Helicoverpa armigera (Hübner) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Characterization of Carboxylesterases in Insecticide Resistant House Flies, Musca Domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [Inhibition of enzymes of insecticide detoxication in insects by an alkylating analog of a cytochrome P-450 substrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A cytochrome P450 insecticide detoxification mechanism is not conserved across the Megachilidae family of bees - PMC [pmc.ncbi.nlm.nih.gov]

Flometoquin: A Technical Guide to its Target Pest Spectrum and Novel Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target pest spectrum of Flometoquin, a novel insecticide with a unique mode of action. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of its efficacy, mechanism, and the experimental protocols used in its evaluation.

Core Efficacy: Target Pest Spectrum

Flometoquin demonstrates significant insecticidal activity against a range of economically important sucking pests.[1][2][3][4] Its efficacy extends to various life stages, including nymphs and adults, and it acts through both contact and ingestion.[2][5][6] The primary targets are species within the orders Hemiptera and Thysanoptera.

A summary of the quantitative data on Flometoquin's efficacy against key insect pests is presented below.

| Target Pest | Species | Life Stage | LC50 (mg a.i./L) | Citation |

| Diamondback Moth | Plutella xylostella | Third-instar larvae | 0.88 | [5] |

| Sweet Potato Whitefly | Bemisia tabaci | First-instar nymphs | 0.48 | [5] |

| Sweet Potato Whitefly | Bemisia tabaci | Adults | 1.1 | [5] |

| Onion Thrips | Thrips tabaci | First-instar nymphs | 0.35 | [5] |

| Onion Thrips | Thrips tabaci | Adults | 0.48 | [5] |

| Western Flower Thrips | Frankliniella occidentalis | First-instar nymphs | 1.2 | [5] |

| Western Flower Thrips | Frankliniella occidentalis | Adults | 1.9 | [5] |

| Melon Thrips | Thrips palmi | All stages | 0.17 | [5] |

Mode of Action: Inhibition of Mitochondrial Complex III

Flometoquin itself is a pro-insecticide.[1][7] Upon entering the target pest, it is metabolized into its active form, FloMet.[1][2][7] FloMet acts as a potent inhibitor of the mitochondrial electron transport chain.

Specifically, FloMet targets the Qi site of Complex III (ubiquinol-cytochrome c oxidoreductase).[1][2][7][8] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to a rapid knock-down effect and eventual mortality of the pest.[1][2][7] This unique mode of action places Flometoquin in IRAC Group 34.[1][8]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to determine the insecticidal activity and mode of action of Flometoquin.

Insecticidal Activity Bioassay

This protocol outlines the general procedure for determining the LC50 values presented in the efficacy table.

1. Insect Rearing: Laboratory strains of the target pests are maintained under controlled conditions of temperature, humidity, and photoperiod, specific to each species.[5]

2. Preparation of Test Solutions: A 100 g/kg suspension concentrate (SC) formulation of Flometoquin is serially diluted with water to obtain a range of test concentrations.[5]

3. Treatment Application:

- For Plutella xylostella (Diamondback Moth): Cabbage leaf discs are dipped in the test solutions for a specified time, allowed to air dry, and then placed in petri dishes with third-instar larvae.[5]

- For Bemisia tabaci (Sweet Potato Whitefly) and Thrips species: Potted host plants (e.g., cucumber or kidney bean) are sprayed with the test solutions until runoff. After the leaves dry, adult or nymphal insects are introduced and confined to the treated leaves using cages.[5]

4. Incubation: The treated insects are held in a controlled environment (e.g., 25°C, >60% RH) for a specified period, typically 24 to 72 hours.[5]

5. Mortality Assessment: The number of dead and live insects in each treatment group is counted. A corrected mortality percentage is calculated using Abbott's formula to account for any control mortality.[5]

6. Data Analysis: The dose-response data are subjected to probit analysis to calculate the LC50 values and their corresponding 95% confidence intervals.[5]

Mitochondrial Respiration Assay

To elucidate the mode of action, the effect of Flometoquin's active metabolite, FloMet, on mitochondrial respiration is examined.

1. Isolation of Mitochondria: Mitochondria are isolated from target insects (e.g., housefly, diamondback moth, western flower thrips) through differential centrifugation of homogenized insect tissues.[1][7]

2. Measurement of Respiratory Chain Enzyme Activities:

- The activity of different mitochondrial complexes (I, II, III, and IV) is measured spectrophotometrically by monitoring the oxidation or reduction of specific substrates and electron acceptors.[1][9]

- For example, the activity of Complex III (ubiquinol-cytochrome c oxidoreductase) is determined by measuring the rate of cytochrome c reduction at a specific wavelength.[1][9]

3. Inhibition Assay:

- Isolated mitochondria are incubated with varying concentrations of FloMet prior to the initiation of the enzymatic reaction.[1][9]

- The inhibitory effect of FloMet is quantified by comparing the enzyme activity in its presence to that of a control (without the inhibitor).

- IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated. For instance, FloMet exhibited potent inhibition against mitochondria from the western flower thrips, the diamondback moth, and the housefly, with IC50 values of 2.9, 18, and 5.0 nM, respectively.[1]

4. Target Site Determination:

- Competitive ligand binding assays and monitoring the reduction kinetics of cytochromes b and c1 are used to confirm that FloMet specifically binds to the Qi site of Complex III.[1][7]

Conclusion

Flometoquin is a highly effective insecticide against a key spectrum of sucking pests. Its novel mode of action as a mitochondrial Complex III inhibitor at the Qi site makes it a valuable tool for insecticide resistance management programs. The detailed experimental protocols provided herein offer a basis for further research and development in the field of crop protection.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Flometoquin|Novel Quinoline Insecticide|RUO [benchchem.com]

- 3. chem.garden [chem.garden]

- 4. tantuchemicals.com [tantuchemicals.com]

- 5. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irac-online.org [irac-online.org]

- 9. researchgate.net [researchgate.net]

Initial Efficacy of Flometoquin on Thrips: A Technical Overview

Affiliation: Google Research

Abstract

Flometoquin is a novel insecticide belonging to the quinoline (B57606) class, demonstrating significant and rapid insecticidal activity against various thrips species.[1][2][3][4] Discovered in 2004 through collaborative research between Nippon Kayaku and Meiji Seika Kaisha, Ltd., Flometoquin presents a unique phenoxy-quinoline chemical structure.[1][2][3][4] Its mode of action involves the inhibition of the mitochondrial electron transport chain, specifically targeting complex III.[5] This document provides a technical summary of the initial efficacy studies of Flometoquin on thrips, detailing its biological activity, experimental protocols, and the underlying biochemical pathways. The data presented is intended for researchers, scientists, and professionals in drug development and pest management.

Introduction

Thrips are a significant agricultural pest worldwide, causing extensive crop damage through direct feeding and the transmission of plant viruses.[1][4] The development of new insecticides with novel modes of action is crucial for effective thrips management, particularly in the context of integrated pest management (IPM) programs.[1][2] Flometoquin has emerged as a promising candidate, exhibiting potent and swift action against both nymphal and adult stages of various thrips species through contact and ingestion.[1][2][3][4] Furthermore, it has shown a favorable safety profile for non-target arthropods, making it suitable for inclusion in IPM strategies.[1][2][3]

Mode of Action: Mitochondrial Complex III Inhibition

Flometoquin itself is a pro-insecticide. Following application, it is metabolized into its active form, a deacylated metabolite known as FloMet.[5] FloMet acts as a potent inhibitor of the mitochondrial respiratory chain.

Specifically, FloMet targets ubiquinol-cytochrome c oxidoreductase, also known as complex III, within the mitochondria.[5] It binds to the Qi site of complex III, thereby blocking the electron transport chain.[5] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to a rapid onset of debilitating symptoms and ultimately, mortality in the target insect.[5]

Efficacy Against Thrips Species

Laboratory bioassays have demonstrated the high insecticidal efficacy of Flometoquin against several economically important thrips species. The following tables summarize the lethal concentration (LC50) values obtained from these initial studies.

Table 1: Insecticidal Activity of Flometoquin Against Various Thrips Species

| Pest Species | Life Stage | LC50 (mg a.i./L) |

| Frankliniella occidentalis (Western flower thrips) | 1st-instar Nymph | < 50 |

| Frankliniella occidentalis (Western flower thrips) | Adult | < 50 |

| Thrips tabaci (Onion thrips) | 1st-instar Nymph | < 50 |

| Thrips tabaci (Onion thrips) | Adult | < 50 |

| Thrips palmi (Melon thrips) | All stages | < 50 |

Data sourced from Kobayashi et al. (2023).[1]

Table 2: Inhibitory Effect of FloMet on Mitochondrial Complex III

| Organism | IC50 (nM) |

| Western flower thrips | 2.9 |

| Diamondback moth | 18 |

| Housefly | 5.0 |

| Honeybee | 298 |

Data sourced from the study on Flometoquin's mode of action.[5]

Experimental Protocols

The following protocols are based on the methodologies described in the initial efficacy studies.[1]

This method is used to determine the lethal concentration (LC50) of Flometoquin against thrips.

Protocol Steps:

-

Preparation of Test Solutions: A 100 g/kg suspension concentrate (SC) formulation of Flometoquin is diluted to prepare at least four different concentrations.[1]

-

Treatment of Leaf Discs: Kidney bean leaf discs are dipped into the respective test solutions for 30 seconds. A control group is treated with water.

-

Drying: The treated leaf discs are air-dried.

-

Incubation Setup: The dried leaf discs are placed on a bed of agar in petri dishes to maintain humidity.

-

Introduction of Thrips: A set number of thrips (either first-instar nymphs or adults) are introduced into each petri dish.

-

Incubation: The petri dishes are maintained at a constant temperature of 25°C for 24 hours.

-

Mortality Assessment: The number of surviving and dead thrips is counted. Individuals that are unable to move are considered dead. The corrected percent mortality is calculated, and the data is subjected to probit analysis to determine the LC50 values.[1]

This biochemical assay is used to determine the inhibitory concentration (IC50) of the active metabolite, FloMet.

Protocol Steps:

-

Mitochondria Isolation: Mitochondria are isolated from the target insects (e.g., western flower thrips) through differential centrifugation.[5]

-

Preparation of FloMet Solutions: Serial dilutions of FloMet are prepared.

-

Enzyme Activity Measurement: The activity of succinate-cytochrome c oxidoreductase (representing complex II and III activity) is measured spectrophotometrically by monitoring the reduction of cytochrome c.

-

Inhibition Assay: The isolated mitochondria are incubated with the various concentrations of FloMet.

-

Data Analysis: The enzyme activity at each FloMet concentration is compared to the control (no inhibitor). The IC50 value, which is the concentration of FloMet required to reduce the enzyme activity by 50%, is then calculated.[5]

Conclusion

The initial efficacy studies of Flometoquin reveal it to be a highly effective and fast-acting insecticide against multiple species of thrips.[1][3] Its novel mode of action as a mitochondrial complex III inhibitor at the Qi site makes it a valuable tool for insecticide resistance management programs.[5] The potent activity at low concentrations, combined with its safety for some non-target organisms, positions Flometoquin as a significant new active ingredient for the control of thrips in a variety of agricultural systems.[1][2] Further field trials and research into its compatibility with biological control agents will continue to define its role in modern integrated pest management.

References

- 1. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of flometoquin, a novel quinoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of flometoquin, a novel quinoline insecticide [jstage.jst.go.jp]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

Flometoquin's Impact on Non-Target Arthropods: A Technical Review

An In-depth Examination of the Ecotoxicological Profile of a Novel Insecticide

Flometoquin, a novel quinoline-based insecticide, has demonstrated high efficacy against various thrips species.[1] Developed for use in Integrated Pest Management (IPM) programs, its selectivity and safety to non-target organisms are critical for its successful integration into sustainable agricultural practices.[1][2] This technical guide provides a comprehensive overview of the known effects of flometoquin on non-target arthropods, compiling available quantitative data, detailing experimental methodologies, and illustrating relevant workflows.

Acute Toxicity Profile

Studies have shown that flometoquin exhibits a favorable safety profile for several key non-target arthropods, including important pollinators and predatory mites.[2] The acute toxicity data is summarized below, highlighting the high EC50 and LC50 values, which indicate low toxicity to the tested species.

Pollinators

The acute oral and contact toxicity of flometoquin to adult workers of honeybees (Apis mellifera) and bumblebees (Bombus ignites) has been evaluated. The results indicate a low level of acute toxicity to these crucial pollinators.

Table 1: Acute Toxicity of Flometoquin to Pollinators

| Species | Life Stage | Exposure Route | Endpoint | Value (µ g/bee ) | Reference |

| Apis mellifera (Honeybee) | Adult | Oral | EC50 | >100 | |

| Apis mellifera (Honeybee) | Adult | Contact | EC50 | >100 | |

| Bombus ignites (Bumblebee) | Adult | Oral | EC50 | >100 | |

| Bombus ignites (Bumblebee) | Adult | Contact | EC50 | >100 |

Predatory Mites

Direct spray applications of flometoquin on various life stages of predatory mites, which are vital biological control agents, have shown no adverse effects at registered application doses.

Table 2: Acute Toxicity of Flometoquin to Predatory Mites

| Species | Life Stage | Exposure Route | Endpoint | Value (ppm) | Reference |

| Amblyseius cucumeris | Egg & Adult | Direct Spray | - | >100 | [2] |

| Phytoseiulus persimilis | Egg & Adult | Direct Spray | - | >100 | [2] |

| Neoseiulus californicus | Egg & Adult | Direct Spray | - | >100 | [2] |

| Amblyseius swirskii | Egg & Adult | Direct Spray | - | >200 | [2] |

| Amblydromalus limonicus | Egg & Adult | Direct Spray | - | >200 | [2] |

Note: For predatory mites, the source indicates "no adverse effect" at the tested concentrations, which were the registered application doses.

Experimental Protocols

The methodologies employed in assessing the toxicity of flometoquin to non-target arthropods adhere to internationally recognized guidelines.

Pollinator Toxicity Testing

The acute oral and contact toxicity assessments for honeybees and bumblebees were conducted following the methods described in OECD Guidelines 213 (Honeybees, Acute Oral Toxicity Test) and 214 (Honeybees, Acute Contact Toxicity Test) . These protocols are standardized to ensure the reproducibility and comparability of results.

-

Test Organisms: Adult worker honeybees (Apis mellifera) or bumblebees (Bombus ignites).

-

Oral Exposure (OECD 213): Bees are individually fed a defined volume of sucrose (B13894) solution containing the test substance.

-

Contact Exposure (OECD 214): The test substance, dissolved in a suitable carrier solvent, is applied directly to the dorsal thorax of the bees.

-

Duration: Mortality is typically recorded at 4, 24, and 48 hours after application.

-

Endpoint: The EC50 (median effective concentration) is calculated, representing the concentration that causes mortality in 50% of the test population.

Predatory Mite and Other Non-Target Arthropod Testing

For other non-target arthropods, including predatory mites, the experimental procedures followed the methods described by the Japan BioControl Association (JCBA) . These methods are tailored to the specific biology and life habits of the tested species.

-

Exposure Methods: Depending on the species, the application methods include:

-

Insect Dipping: The organisms are immersed in a solution of the test substance.

-

Contact with a Dry Film: The organisms are exposed to a surface (e.g., glass plate or leaf disc) that has been treated with the test substance and allowed to dry.

-

Insect Spraying: A direct spray application is made onto the organisms.

-

-

Test Conditions: While specific parameters such as temperature and humidity were not detailed in the available literature, these tests are generally conducted under controlled laboratory conditions to minimize variability.

-

Endpoints: The assessments primarily focus on acute mortality, with observations for any adverse effects on behavior or development.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the acute toxicity of a pesticide like flometoquin on non-target arthropods, based on the described methodologies.

References

Preliminary Toxicological Profile of Flometoquin: A Technical Guide

Introduction

Flometoquin is a quinoline-based insecticide that acts as a mitochondrial complex III inhibitor. This technical guide provides a comprehensive overview of the preliminary toxicological profile of Flometoquin, intended for researchers, scientists, and drug development professionals. The information is compiled from various toxicological studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Chemical Identity

| Parameter | Value |

| Chemical Name | 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate[1] |

| CAS Number | 875775-74-9[1] |

| Molecular Formula | C₂₂H₂₀F₃NO₅[1] |

| Molecular Weight | 435.4 g/mol |

| Chemical Structure |

|

Mechanism of Action

Flometoquin's insecticidal activity stems from its ability to inhibit the mitochondrial electron transport chain at complex III (ubiquinol-cytochrome c oxidoreductase).[1] Specifically, its deacylated metabolite, FloMet, binds to the Qi site of complex III, disrupting ATP synthesis and leading to cellular energy depletion and eventual death of the target organism.

Mammalian Toxicology